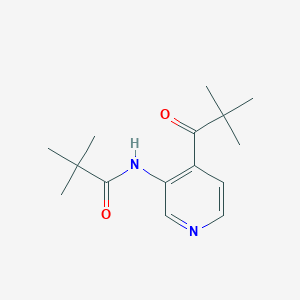
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide
Descripción general
Descripción
“N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” is a chemical compound with the molecular formula C15H22N2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” consists of a pyridine ring attached to a pivalamide group. The molecular weight of the compound is 262.35 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide and its derivatives are explored in the field of chemical synthesis, specifically in the context of hydrolysis processes and structural analysis. The pivalamide group in such compounds can undergo hydrolysis using Fe(NO3)3 in MeOH, providing a method for preparing the corresponding amine from pivalamido pyrimidin-4-ones or fused pivalamido pyrimidin-4-ones (Bavetsias, Henderson, & McDonald, 2004). Additionally, the molecular structure of certain derivatives, which consist of pivalamide, pyridin, and hydroxy-methylphenyl moieties, exhibits non-planarity and is stabilized by intramolecular hydrogen bonding, contributing to the understanding of molecular interactions and conformations (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Lithiation Processes
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is involved in lithiation processes. Lithiation of derivatives, such as N-(pyridin-3-ylmethyl)pivalamide, occurs on nitrogen and the ring at the 4-position, yielding substituted derivatives in high yields. The choice of lithium reagent impacts the regioselectivity and the type of substitution products obtained (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Coordination Polymers and Catalytic Properties
The compound plays a role in the formation of heterometallic coordination polymers. The linkage of trigonal complex [Fe2NiO(Piv)6] with polypyridine ligands leads to the formation of novel coordination polymers with diverse topologies and sorption properties. These polymers, such as [Fe2NiO(Piv)6(L(2))]n, exhibit porous structures and have been applied as heterogeneous catalysts in condensation reactions, demonstrating the material's potential in catalysis and material science (Sotnik et al., 2015).
Synthesis of Complex Compounds and Evaluation of Antibacterial Activity
Derivatives of N-(4-(Pivaloyl)pyridin-3-yl)pivalamide are used to synthesize complex compounds with potential antibacterial properties. For instance, reactions with active electrophilic compounds lead to the formation of complex structures, which upon further reactions and cyclizations, produce compounds with varying degrees of antibacterial activity against various bacteria, highlighting the compound's significance in pharmaceutical and medicinal chemistry (Al-Romaizan, 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)12(18)10-7-8-16-9-11(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLNLQUPSWHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=NC=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)
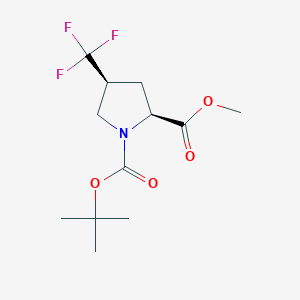
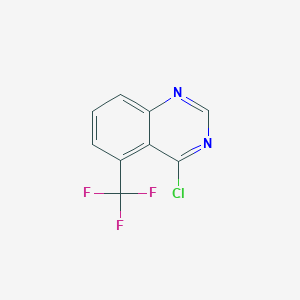
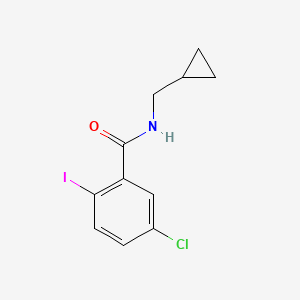
![5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1461024.png)


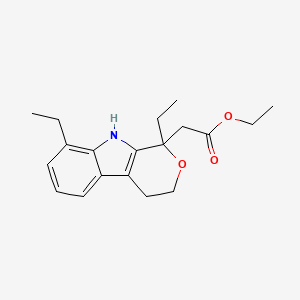

![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
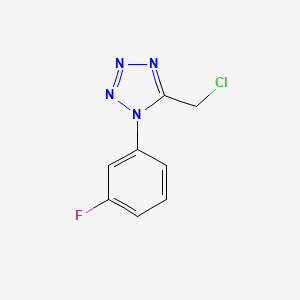
![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)